TmBr₃ Exhibits 11 kJ·mol⁻¹ Lower Sublimation Enthalpy Than TmCl₃, Enabling More Facile Vapor-Phase Processing at Reduced Temperature
TmBr₃ possesses a standard sublimation enthalpy of ΔsubH°(298 K) = 285 ± 5 kJ·mol⁻¹, which is 11 kJ·mol⁻¹ (3.7%) lower than that of TmCl₃ (296 ± 4 kJ·mol⁻¹) and 8 kJ·mol⁻¹ higher than that of TmI₃ (277 ± 4 kJ·mol⁻¹) [1]. The vapor pressure equations quantified by torsion-effusion measurements are: TmBr₃: log(p/kPa) = (11.67 ± 0.20) − (14330 ± 200)/(T/K), valid from 921 to 1155 K; TmCl₃: log(p/kPa) = (11.60 ± 0.20) − (14810 ± 200)/(T/K), valid from 945 to 1093 K; TmI₃: log(p/kPa) = (11.54 ± 0.20) − (13790 ± 200)/(T/K), valid from 887 to 1051 K [1]. At 1100 K, the calculated vapor pressure of TmBr₃ (~0.37 kPa) exceeds that of TmCl₃ (~0.19 kPa) by approximately 95%, while remaining lower than that of TmI₃ (~1.1 kPa). This intermediate volatility positions TmBr₃ as a uniquely balanced precursor for vapor-phase doping and thin-film deposition where excessive volatility (TmI₃) or insufficient vapor transport (TmCl₃) are undesirable.
| Evidence Dimension | Standard sublimation enthalpy ΔsubH°(298 K) and vapor pressure equation parameters |
|---|---|
| Target Compound Data | ΔsubH° = 285 ± 5 kJ·mol⁻¹; log(p/kPa) = 11.67 − 14330/(T/K), 921–1155 K |
| Comparator Or Baseline | TmCl₃: ΔsubH° = 296 ± 4 kJ·mol⁻¹; log(p/kPa) = 11.60 − 14810/(T/K). TmI₃: ΔsubH° = 277 ± 4 kJ·mol⁻¹; log(p/kPa) = 11.54 − 13790/(T/K) |
| Quantified Difference | TmBr₃ sublimation enthalpy is 11 kJ·mol⁻¹ lower than TmCl₃ and 8 kJ·mol⁻¹ higher than TmI₃; vapor pressure at 1100 K is ~95% higher than TmCl₃ |
| Conditions | Torsion-effusion method; temperature ranges 921–1155 K (TmBr₃), 945–1093 K (TmCl₃), 887–1051 K (TmI₃); second- and third-law thermodynamic analysis |
Why This Matters
For vapor-phase doping of laser crystals or thin-film deposition, TmBr₃'s intermediate volatility provides a wider and more forgiving process window than either the less volatile TmCl₃ or the excessively volatile TmI₃, reducing the risk of incomplete sublimation or uncontrolled rapid deposition.
- [1] Brunetti, B.; Piacente, V.; Scardala, P. "Vapor Pressures and Standard Sublimation Enthalpies for Thulium Trichloride, Tribromide, and Triiodide." J. Chem. Eng. Data 2004, 49 (4), 832–837. DOI: 10.1021/je030223f. View Source
